

# Brecanavir: A Comparative Analysis Against Protease Inhibitors for Multidrug-Resistant HIV

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

This guide provides a detailed comparison of the investigational protease inhibitor (PI) **brecanavir** against other established PIs in the context of multidrug-resistant Human Immunodeficiency Virus (MDR HIV). The content herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of **brecanavir**'s performance with supporting in vitro and clinical data.

## Introduction

**Brecanavir** (formerly GW640385) is a potent, second-generation nonpeptidic HIV protease inhibitor that was under development by GlaxoSmithKline. It was designed to have a high genetic barrier to resistance and to be effective against HIV strains that have developed resistance to other PIs. Although its clinical development was discontinued due to formulation challenges, the existing data provides valuable insights into its potential efficacy against MDR HIV. This guide will compare **brecanavir**'s antiviral activity with that of other PIs, including lopinavir, atazanavir, tipranavir, and darunavir.

## In Vitro Efficacy Against Protease Inhibitor-Resistant HIV

**Brecanavir** has demonstrated significant potency in in vitro studies against a wide range of PIresistant HIV-1 isolates. Preclinical assessments showed that **brecanavir** potently inhibits HIV-



1 in cell culture with 50% effective concentrations (EC50) ranging from 0.2 to 0.53 nM.[1] The presence of up to 40% human serum was found to decrease its anti-HIV-1 activity by 5.2-fold; however, it maintained single-digit nanomolar EC50 values under these conditions.[1]

A key study, STRIVE, analyzed the baseline genotype and phenotype of viral isolates from 119 treatment-experienced patients. The results highlighted **brecanavir**'s potent intrinsic antiviral activity.[2]

## **Comparative In Vitro Activity of Protease Inhibitors**

The following table summarizes the median 50% inhibitory concentration (IC50) and median fold change (FC) in IC50 for **brecanavir** and other PIs against viral isolates from treatment-experienced patients in the STRIVE study.[2]

| Protease Inhibitor | Median IC50 (nM) | Median Fold Change (FC) |  |
|--------------------|------------------|-------------------------|--|
| Brecanavir         | 0.5              | 5.9                     |  |
| Amprenavir         | 230              | 21                      |  |
| Lopinavir          | 270              | 82                      |  |
| Saquinavir         | 117              | 29                      |  |
| Ritonavir          | 1700             | 162                     |  |
| Nelfinavir         | 340              | 59                      |  |
| Atazanavir         | 74               | 69                      |  |
| Tipranavir         | 250              | 3.4                     |  |

Data sourced from the STRIVE study as reported at the XV International HIV Drug Resistance Workshop, 2006.[2]

## **Clinical Efficacy in Treatment-Experienced Patients**

The HPR10006 study, a phase IIa open-label, single-arm trial, evaluated the safety and efficacy of **brecanavir**/ritonavir (300 mg/100 mg twice daily) in 31 HIV-1-infected patients, including a subset with PI-resistant virus.[3][4]



| Virologic Response at Week 24 in the HPR10006 Study |
|-----------------------------------------------------|
|-----------------------------------------------------|

| Patient<br>Population | N  | Median<br>Baseline HIV-1<br>RNA (log10<br>copies/mL) | HIV-1 RNA <50<br>copies/mL at<br>Week 24 | HIV-1 RNA<br><400<br>copies/mL at<br>Week 24 |
|-----------------------|----|------------------------------------------------------|------------------------------------------|----------------------------------------------|
| Overall               | 31 | 5.0 (PI-sensitive)<br>/ 4.2 (PI-<br>resistant)       | 77% (24/31)                              | Not Reported                                 |
| PI-Resistant          | 6  | 4.2                                                  | 83% (5/6)                                | 100% (6/6)                                   |

Data from the HPR10006 study.[3][4]

## **Experimental Protocols**

The in vitro susceptibility data presented in this guide was primarily generated using the PhenoSense HIV Drug Resistance Assay.

## **PhenoSense HIV Drug Resistance Assay**

Objective: To provide a quantitative measure of the ability of a patient's HIV-1 virus to replicate in the presence of various antiretroviral drugs.

#### Methodology:

- Sample Preparation: Viral RNA is isolated from a patient's plasma sample. The protease
   (PR) and reverse transcriptase (RT) coding regions of the patient's virus are amplified using
   reverse transcription-polymerase chain reaction (RT-PCR).[5]
- Recombinant Virus Generation: The amplified patient-derived PR and RT gene segments are inserted into an HIV-1 genomic vector that is deficient in the corresponding protease and reverse transcriptase genes and contains a luciferase reporter gene.
- Transfection and Virus Production: The recombinant HIV-1 vector is co-transfected into host cells along with a plasmid expressing an envelope protein (e.g., from amphotropic murine leukemia virus) to create pseudotyped virus particles capable of a single round of infection.



- Drug Susceptibility Testing: These virus particles are then used to infect target cells in the presence of serial dilutions of different protease inhibitors.
- Quantification of Viral Replication: The extent of viral replication is determined by measuring
  the activity of the luciferase reporter gene. A reduction in luciferase activity in the presence of
  a drug indicates susceptibility.[6]
- Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50) is calculated. The fold change (FC) in susceptibility is determined by comparing the IC50 value for the patient's virus to that of a wild-type reference strain.[5]

# HIV Life Cycle and Protease Inhibitor Mechanism of Action

Protease inhibitors are a critical component of highly active antiretroviral therapy (HAART). They act at a late stage of the HIV life cycle to prevent the maturation of new viral particles.





Click to download full resolution via product page

Caption: HIV life cycle and the mechanism of action of protease inhibitors.



### Conclusion

The available data indicates that **brecanavir** was a highly potent protease inhibitor with significant in vitro activity against a broad range of PI-resistant HIV-1 isolates.[1] Clinical data from the HPR10006 study suggested that **brecanavir**/ritonavir was well-tolerated and demonstrated potent antiviral activity in treatment-experienced patients, including those with pre-existing PI resistance.[3][4] While the development of **brecanavir** was halted, the data generated from its preclinical and clinical studies remains a valuable resource for the ongoing development of novel antiretroviral agents to combat multidrug-resistant HIV.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. In vitro antiviral activity of the novel, tyrosyl-based human immunodeficiency virus (HIV) type 1 protease inhibitor brecanavir (GW640385) in combination with other antiretrovirals and against a panel of protease inhibitor-resistant HIV PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brecanavir: new PI, resistance report from phase II study [natap.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Preliminary safety and efficacy data of brecanavir, a novel HIV-1 protease inhibitor: 24 week data from study HPR10006 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 6. cenetron.com [cenetron.com]
- To cite this document: BenchChem. [Brecanavir: A Comparative Analysis Against Protease Inhibitors for Multidrug-Resistant HIV]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667775#brecanavir-versus-other-protease-inhibitors-against-mdr-hiv]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com